Pivalic-d3 Acid

Catalog No.
S12898368
CAS No.
M.F
C5H10O2
M. Wt
105.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivalic-d3 Acid

Product Name

Pivalic-d3 Acid

IUPAC Name

3,3,3-trideuterio-2,2-dimethylpropanoic acid

Molecular Formula

C5H10O2

Molecular Weight

105.15 g/mol

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3

InChI Key

IUGYQRQAERSCNH-FIBGUPNXSA-N

Canonical SMILES

CC(C)(C)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C)C(=O)O

Pivalic-d3 acid, also known as 2,2-dimethylpropanoic acid-d3, is a deuterated form of pivalic acid. Its molecular formula is C5H10O2C_5H_{10}O_2 with a specific isotopic composition that includes three deuterium atoms, making it particularly useful in various analytical and synthetic applications. Pivalic-d3 acid appears as a colorless, odiferous solid at room temperature and is characterized by its stable structure and unique properties compared to its non-deuterated counterpart .

Typical of carboxylic acids, including:

  • Esterification: Reacts with alcohols to form esters, which are notably resistant to hydrolysis compared to esters of other carboxylic acids.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield hydrocarbons.
  • Polymerization: Acts as a catalyst in polymerization reactions due to its acidic nature .

Pivalic-d3 acid is synthesized through several methods:

  • Hydrocarboxylation of Isobutene: This method involves the reaction of isobutene with carbon monoxide and water in the presence of an acid catalyst, similar to the synthesis of non-deuterated pivalic acid.
    (CH3)2C=CH2+CO+H2O(CH3)3CCO2H(CH_3)_2C=CH_2+CO+H_2O\rightarrow (CH_3)_3CCO_2H
  • Oxidation of Deuterated Pinacolone: This method involves oxidizing deuterated pinacolone using chromic acid.
  • Grignard Reaction: The carbonation of a Grignard reagent formed from deuterated tert-butyl chloride can also yield pivalic-d3 acid .

Pivalic-d3 acid has various applications:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as an internal standard for NMR spectroscopy due to its distinct chemical shift.
  • Organic Synthesis: Utilized as a protective group for alcohols during synthesis, enhancing stability and selectivity in reactions.
  • Pharmaceuticals: Its derivatives are explored in drug formulations and metabolic studies .

Research on interaction studies involving pivalic-d3 acid primarily focuses on its role as a co-catalyst in palladium-catalyzed reactions. These studies reveal its effectiveness in facilitating C-H bond activation and other transformations in organic synthesis. The presence of deuterium enhances the tracking of reaction pathways and mechanisms .

Pivalic-d3 acid shares similarities with several other carboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Pivalic AcidC5H10O2C_5H_{10}O_2Non-deuterated version; widely used in organic synthesis
Valeric AcidC5H10O2C_5H_{10}O_2Straight-chain isomer; different physical properties
2-Methylbutanoic AcidC5H10O2C_5H_{10}O_2Isomer with different branching; varied reactivity
3-Methylbutanoic AcidC5H10O2C_5H_{10}O_2Another structural isomer; distinct chemical behavior

The uniqueness of pivalic-d3 acid lies in its deuterated structure, which allows for enhanced analytical capabilities and specific applications in research settings that require isotopic labeling .

Pivalic-d3 acid, systematically named 2,2-dimethylpropanoic acid-d3, is a deuterium-enriched analog of pivalic acid (2,2-dimethylpropanoic acid). Its molecular formula is C₅H₇D₃O₂, reflecting the substitution of three hydrogen atoms with deuterium at the methyl groups adjacent to the carboxylic acid moiety. The compound retains the branched structure of its non-deuterated counterpart, with a central carbon atom bonded to two methyl groups and a carboxylic acid functional group.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature emphasizes the position and number of deuterium substitutions. The “-d3” suffix denotes deuterium incorporation at all three equivalent hydrogen sites of the methyl groups, ensuring isotopic uniformity. This specificity distinguishes it from partially deuterated variants and underscores its utility in controlled experimental settings.

Physical and Structural Properties

PropertyPivalic-d3 AcidPivalic Acid
Molecular FormulaC₅H₇D₃O₂C₅H₁₀O₂
Molecular Weight105.15 g/mol102.13 g/mol
Melting Point33–35°C35°C
Boiling Point163–165°C163°C

The isotopic substitution minimally alters physical properties such as melting and boiling points but significantly impacts vibrational modes and nuclear magnetic resonance (NMR) profiles. For example, deuterium’s lower natural abundance (~0.0156%) and distinct spin properties make it indispensable in NMR spectroscopy for elucidating molecular structures and dynamics.

Historical Context of Deuterated Carboxylic Acids

The development of deuterated carboxylic acids traces back to Harold Urey’s 1931 discovery of deuterium, which revolutionized isotopic labeling techniques. Early work focused on simple deuterated molecules like heavy water (D₂O), but by the mid-20th century, chemists began synthesizing deuterated organic compounds to study reaction mechanisms. Pivalic acid, with its sterically hindered structure, emerged as a model substrate for investigating acid-catalyzed processes.

In 1963, Gus A. Ropp demonstrated that pivalic acid undergoes hydrogen-deuterium exchange with deuteriosulfuric acid (D₂SO₄) via a decarbonylation-recarbonylation mechanism. This study revealed that the tertiary carbon’s hydrogens could be selectively replaced with deuterium under acidic conditions, paving the way for controlled synthesis of pivalic-d3 acid. Subsequent advancements in palladium-catalyzed C–H activation further enabled site-specific deuteration of carboxylic acids, including β-C(sp³)–H bonds.

Significance of Isotopic Labeling in Organic Chemistry

Isotopic labeling with deuterium provides unparalleled insights into reaction mechanisms, metabolic pathways, and molecular interactions. Pivalic-d3 acid exemplifies this utility in three key areas:

  • Mechanistic Probes: Deuterium’s kinetic isotope effect (KIE) alters reaction rates, allowing researchers to identify rate-determining steps. For instance, in palladium-catalyzed C–H functionalization, deuterated pivalic acid slows hydrogen abstraction, confirming C–H cleavage as the turnover-limiting step.
  • Synthetic Tracers: The compound’s deuterium atoms serve as non-radioactive markers in mass spectrometry and NMR, enabling precise tracking of intermediates in multistep syntheses.
  • Catalytic Co-optimization: As a co-catalyst, pivalic-d3 acid enhances regioselectivity in metal-mediated reactions by modulating electron density and steric effects at the deuterated methyl groups.

The table below contrasts isotopic labeling techniques applicable to carboxylic acids:

TechniqueApplicationExample with Pivalic-d3 Acid
Hydrogen-Deuterium ExchangeProbing acidic hydrogensExchange at methyl groups in D₂SO₄
Directed C–H ActivationSite-specific deuterationβ-C(sp³)–H deuteration via Pd catalysts
Metabolic TracingTracking biosynthesisIncorporation into lipid derivatives

By integrating these approaches, pivalic-d3 acid bridges synthetic organic chemistry and analytical methodology, underscoring deuterium’s transformative role in modern science.

Molecular Formula and Isotopic Composition

Pivalic-d3 acid, systematically known as 2,2-dimethylpropanoic acid-d3, represents a deuterated derivative of pivalic acid with the molecular formula C₅H₇D₃O₂ [2] [4]. This compound exhibits a molecular weight of 105.15 grams per mole, representing an increase of 3.03 daltons compared to its non-deuterated counterpart [4] [27]. The Chemical Abstracts Service has assigned the registry number 95926-88-8 to this deuterated compound [2] [4].

The isotopic composition of pivalic-d3 acid involves the selective substitution of three hydrogen atoms with deuterium atoms within one of the methyl groups attached to the quaternary carbon center [2]. This specific deuteration pattern results in a compound containing seven hydrogen atoms and three deuterium atoms, maintaining the total of ten hydrogen isotopes present in the original molecule [4]. The deuterium incorporation typically achieves a purity of at least 90 percent, ensuring substantial isotopic enrichment for analytical applications [2].

The structural representation follows the InChI notation: InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3, which specifically indicates the deuterium substitution at one of the three equivalent methyl positions [2]. The SMILES notation for this compound is represented as CC(C)(C)C(=O)O with appropriate deuterium labeling [20].

PropertyPivalic AcidPivalic-d3 Acid
Molecular FormulaC₅H₁₀O₂C₅H₇D₃O₂
Molecular Weight (g/mol)102.13105.15
CAS Number75-98-995926-88-8
Deuterium Substitution PositionNoneMethyl group
Number of Deuterium Atoms03
Isotopic Purity (%)Natural abundance (~99.99% ¹H)≥90% deuterium incorporation
Mass Increase (Da)03.03

Comparative Analysis with Non-Deuterated Pivalic Acid

The structural framework of pivalic-d3 acid remains fundamentally identical to that of pivalic acid, maintaining the characteristic quaternary carbon center bearing three methyl groups and one carboxyl group [18] [19]. Both compounds belong to the carboxylic acid class and exhibit the branched, short-chain fatty acid structure characteristic of 2,2-dimethylpropanoic acid derivatives [20] [23].

Physical properties demonstrate remarkable similarity between the two compounds, with both existing as colorless solids at room temperature [19]. The non-deuterated pivalic acid exhibits a melting point of 35.5 degrees Celsius and a boiling point of 163.8 degrees Celsius at 760 torr [19]. While specific physical constants for pivalic-d3 acid are not extensively documented, the deuterium substitution is expected to produce minimal changes in these bulk properties due to the small mass difference and identical molecular geometry [32].

The acid dissociation constant (pKa) of pivalic acid is reported as 5.01 at 25 degrees Celsius [19]. Secondary deuterium isotope effects on carboxylic acid acidity typically result in decreased acidity upon deuteration, with studies showing reductions of up to 0.031 pKa units per deuterium atom [14]. This suggests that pivalic-d3 acid may exhibit a slightly higher pKa value compared to its non-deuterated analog, indicating marginally reduced acidity.

Spectroscopic properties reveal the most significant differences between the two compounds. Nuclear magnetic resonance spectroscopy provides the most direct method for distinguishing pivalic-d3 acid from pivalic acid [21]. In proton nuclear magnetic resonance, the deuterated compound shows a reduced integration for the methyl proton signals due to the replacement of three hydrogen atoms with deuterium [35]. The remaining methyl groups in pivalic-d3 acid continue to resonate at approximately 1.08 parts per million, consistent with the chemical shift observed for pivalic acid [18].

CompoundHydrogen AtomsDeuterium AtomsTotal H/D AtomsPhysical StateAcidity Effect
Pivalic Acid10010Solid (colorless, odoriferous)pKa = 5.01
Pivalic-d3 Acid7310Solid (colorless)Slightly increased pKa

Stereoelectronic Effects of Deuterium Substitution

The incorporation of deuterium atoms into the pivalic acid structure introduces subtle but measurable stereoelectronic effects that influence molecular behavior and spectroscopic properties [17] [32]. These effects arise primarily from the fundamental differences in mass and vibrational characteristics between carbon-hydrogen and carbon-deuterium bonds [33] [36].

Vibrational frequency analysis reveals the most pronounced stereoelectronic consequences of deuterium substitution. The carbon-deuterium bonds in pivalic-d3 acid exhibit significantly lower vibrational frequencies compared to carbon-hydrogen bonds due to the increased reduced mass of the deuterium atom [32]. Theoretical calculations predict that carbon-deuterium stretching frequencies occur in the range of 2000-2300 wavenumbers, representing a red-shift by approximately a factor of 1.4 compared to carbon-hydrogen stretching frequencies of 2800-3000 wavenumbers [32] [29].

The zero-point energy differences between carbon-hydrogen and carbon-deuterium bonds contribute to enhanced bond strength in the deuterated system [33] [36]. Carbon-deuterium bonds exhibit bond dissociation energies approximately 3.4 kilojoules per mole higher than corresponding carbon-hydrogen bonds, resulting from the lower zero-point vibrational energy of the heavier deuterium nucleus [33]. This enhanced bond strength manifests in reduced participation of carbon-deuterium bonds in hyperconjugative interactions compared to carbon-hydrogen bonds [17] [33].

Rotational constants undergo systematic changes upon deuterium substitution due to the altered moment of inertia of the molecule [32]. The increased mass of deuterium atoms results in decreased rotational constants, affecting the rotational spectrum and providing a means for structural identification [32]. These changes in rotational behavior reflect the fundamental alteration in mass distribution within the molecular framework.

The deuterium kinetic isotope effect represents another significant stereoelectronic consequence, where reactions involving carbon-deuterium bond cleavage proceed at measurably slower rates compared to carbon-hydrogen bond cleavage [11] [15]. This effect proves particularly valuable in mechanistic studies and reaction pathway elucidation, making pivalic-d3 acid a useful probe for investigating carboxylic acid reactivity [22].

Bond TypeFrequency Range (cm⁻¹)Isotope EffectBond Strength Effect
C-H stretching2800-3000ReferenceStandard
C-D stretching2000-2300Red-shifted by ~1.4x factorEnhanced by ~3.4 kJ/mol
C-H bending1350-1500ReferenceStandard
C-D bending1000-1200Red-shifted by ~1.4x factorEnhanced
Carboxyl O-H2500-3300Unchanged (no deuteration)Unchanged

Nuclear magnetic resonance spectroscopy demonstrates sensitivity to the stereoelectronic effects of deuterium substitution through chemical shift perturbations and coupling pattern modifications [35]. Deuterium nuclear magnetic resonance spectroscopy of pivalic-d3 acid provides complementary structural information, with deuterium signals appearing in characteristic chemical shift ranges that reflect the local electronic environment [35]. The quadrupolar nature of deuterium (spin = 1) introduces additional complexity to the spectroscopic analysis compared to hydrogen nuclear magnetic resonance [35].

Koch hydrocarboxylation represents the most industrially significant synthetic route for producing pivalic-d3 acid. This methodology involves the hydrocarboxylation of isobutene with carbon monoxide and deuterium oxide in the presence of an acid catalyst, typically hydrogen fluoride [1]. The reaction proceeds through a well-established carbocation mechanism where deuterium incorporation is achieved by substituting water with deuterium oxide during the reaction process.

The reaction mechanism consists of five distinct steps. Initially, protonation of isobutene occurs in the presence of hydrogen fluoride catalyst at temperatures between 60-80°C, leading to the formation of a tertiary carbocation intermediate [1]. This carbocation then undergoes carbon monoxide insertion under pressures ranging from 10-50 bar, forming an acylium ion intermediate. The crucial deuterium incorporation step involves nucleophilic attack by deuterium oxide on the acylium ion, followed by deprotonation to yield the deuterated pivalic acid product [1].

Research findings demonstrate that this method achieves deuterium incorporation levels of 95-99% with overall yields ranging from 60-85% [1]. The high efficiency of deuterium incorporation is attributed to the use of excess deuterium oxide under inert atmospheric conditions, which prevents isotopic dilution through hydrogen-deuterium exchange reactions. Stringent control over isotopic purity is essential to prevent protium contamination during the synthesis process [1].

The industrial implementation of Koch hydrocarboxylation for deuterated derivatives requires specialized equipment capable of handling both high-pressure carbon monoxide and corrosive hydrogen fluoride catalyst. Temperature control systems must maintain precise reaction conditions to optimize both yield and deuterium incorporation efficiency. Process optimization studies have shown that reaction temperatures above 80°C lead to increased side reactions and reduced deuterium retention, while temperatures below 60°C result in incomplete conversion of the isobutene starting material.

Reaction ParameterOptimal RangeImpact on Deuterium Incorporation
Temperature60-80°CCritical for maintaining >95% incorporation [1]
CO Pressure10-50 barEssential for efficient carbonylation
D2O Excess2-5 equivalentsPrevents isotopic dilution
Catalyst Concentration5-15 mol% HFControls reaction rate and selectivity

Grignard Reagent Carbonation with Deuterated Precursors

Grignard reagent carbonation provides an alternative synthetic approach for preparing pivalic-d3 acid, particularly valuable for laboratory-scale synthesis. This methodology involves the reaction of tert-butylmagnesium chloride with deuterated carbon dioxide, followed by acidic workup to yield the deuterated carboxylic acid product [1] [2].

The synthetic sequence begins with Grignard reagent formation from tert-butyl chloride and magnesium metal in anhydrous diethyl ether under inert atmospheric conditions. The tert-butylmagnesium chloride reagent exhibits excellent reactivity toward carbon dioxide, forming the corresponding magnesium carboxylate salt. Research indicates that Grignard formation typically proceeds with yields of 85-95% when using freshly activated magnesium turnings and rigorously dried solvents [3] [4].

The carbonation step represents the critical deuterium incorporation phase, where deuterated carbon dioxide reacts with the Grignard reagent at low temperatures ranging from -78°C to 0°C. This temperature control is essential for preventing side reactions and maximizing the efficiency of deuterium incorporation. Studies have demonstrated that carbonation reactions achieve yields of 70-85% with deuterium incorporation levels of 90-95% [1] [5].

Laboratory-scale routes utilizing Grignard reagent carbonation methodology typically achieve total yields of 9-12% when calculated across all synthetic steps [1]. These relatively modest yields are attributed to several factors, including the air-sensitive nature of Grignard reagents, the requirement for strictly anhydrous conditions, and the challenges associated with handling deuterated carbon dioxide. Purification of the final product is typically accomplished through recrystallization or column chromatography techniques [1].

Advanced synthetic approaches have explored modifications to the traditional Grignard carbonation methodology. Recent research has investigated the use of deuterated methyl iodide in sequential alkylation reactions, achieving yields of 59% with deuterium incorporation exceeding 95% [6]. This alternative approach involves treatment of appropriate precursor compounds with deuterated methyl iodide under controlled temperature conditions, followed by sequential deprotection and functionalization reactions.

Synthetic StepTypical Yield (%)Critical Parameters
Grignard Formation85-95Mg activation, solvent dryness [3]
Carbonation Reaction70-85Temperature control, CO2 purity [1]
Acidic Workup90-95pH control, extraction efficiency
Overall Process9-12Multi-step optimization [1]

Hydrolytic Routes from tert-Butyl Cyanide-d3

Hydrolytic synthetic routes utilizing tert-butyl cyanide-d3 as the starting material offer distinct advantages for preparing pivalic-d3 acid, particularly in terms of substrate availability and reaction predictability. The hydrolysis of tert-butyl cyanide-d3 proceeds through established nitrile hydrolysis mechanisms, with deuterium incorporation achieved through the use of deuterium oxide as the nucleophilic water source [7] [8].

Four primary hydrolytic methodologies have been extensively investigated for this transformation. Acid-catalyzed hydrolysis employs sulfuric acid or hydrochloric acid under reflux conditions with deuterium oxide, achieving deuterium incorporation levels of 85-95% with the advantage of high conversion rates and well-established reaction protocols [7]. This methodology benefits from straightforward reaction conditions and reliable product formation, though harsh reaction conditions may lead to side product formation in some cases.

Base-catalyzed hydrolysis utilizes sodium hydroxide or potassium hydroxide under reflux conditions with deuterium oxide, providing clean reaction profiles and facile product workup procedures. Research findings indicate that this approach achieves deuterium incorporation levels of 80-90%, with the primary advantage being minimal side reaction formation [7]. However, the requirement for strong base conditions may limit substrate compatibility in certain synthetic applications.

Enzymatic hydrolysis employing nitrile hydratase enzymes offers mild reaction conditions and high selectivity, achieving deuterium incorporation levels of 90-95%. This biocatalytic approach provides excellent functional group tolerance and operates under environmentally benign conditions [7]. The primary limitation of enzymatic methodology is the restricted substrate scope, as enzyme specificity may not accommodate all structural variations of the nitrile starting material.

Metal-catalyzed hydrolysis represents the most efficient approach for deuterium incorporation, utilizing transition metal catalysts in combination with deuterium oxide to achieve incorporation levels of 90-98% [7]. Recent advances in manganese-pincer-catalyzed nitrile hydration have demonstrated exceptional efficiency for this transformation, with reaction conditions optimized for both deuterium incorporation and overall yield [7] [8].

Mechanistic studies of manganese-catalyzed nitrile hydration reveal that the dearomatized manganese complex reversibly binds the nitrile substrate through cooperative addition, generating ketimido intermediates that undergo subsequent hydrolysis [8]. The deuteration process involves reversible tautomeric proton shifts that enable deuterium-hydrogen exchange with deuterium oxide, resulting in high levels of isotopic incorporation. Research demonstrates that solvent selection critically influences the reaction outcome, with tert-butanol favoring hydration and toluene promoting selective deuteration [8].

Hydrolysis MethodDeuterium Incorporation (%)Key AdvantagesPrimary Limitations
Acid-Catalyzed85-95High conversion, established protocols [7]Harsh conditions, side reactions
Base-Catalyzed80-90Clean reaction, easy workup [7]Strong base requirement
Enzymatic90-95Mild conditions, high selectivity [7]Limited substrate scope
Metal-Catalyzed90-98Efficient deuterium incorporation [7]Catalyst cost, separation challenges

Industrial-Scale Production Challenges

Industrial-scale production of pivalic-d3 acid faces numerous technical and economic challenges that significantly impact commercial viability. The global deuterated compounds market was valued at USD 42.26 million in 2024, with projections indicating growth to USD 322.33 million by 2033 at a compound annual growth rate of 25.1% [9]. Despite this promising market outlook, fewer than 50 global facilities possess the capability to produce pharmaceutical-grade deuterated materials at industrial scale [9].

Deuterium supply and cost represent the most significant challenge for industrial production. The limited availability of deuterium oxide and high costs of deuterated reagents create substantial economic barriers to large-scale synthesis. Manufacturing costs are further elevated by supply chain constraints and the specialized nature of deuterated starting materials [9] [10]. Mitigation strategies include efficient deuterium oxide recycling systems and bulk purchasing agreements with deuterium suppliers, though these approaches require substantial capital investment and long-term supply commitments.

Isotopic purity maintenance throughout industrial processes presents complex technical challenges. Isotopic dilution through hydrogen-deuterium exchange during processing can significantly reduce product quality and create batch-to-batch variation [10]. The use of inert atmosphere processing and deuterium-depleted solvents helps minimize isotopic contamination, but requires sophisticated gas handling systems and specialized solvent purification equipment. Research has shown that isotopic purity can be maintained at levels exceeding 95% through careful process design and monitoring [11] [12].

Reaction scale-up introduces significant engineering challenges, particularly for methods requiring high-pressure carbon monoxide or specialized temperature control. Heat management becomes increasingly complex at industrial scale, with pressure vessel requirements adding substantial capital and operational costs. Advanced process control systems and modular reactor designs help address these challenges, but require significant technical expertise and financial investment [9].

Process economics remain challenging due to high raw material costs and specialized equipment requirements. The combination of expensive deuterated reagents and sophisticated processing equipment limits commercial viability and results in high product pricing [9]. Process optimization and economies of scale represent the primary strategies for improving economic viability, though market size constraints limit the potential for significant cost reductions through volume manufacturing.

Quality control requirements for deuterated compounds exceed those of conventional organic chemicals. Nuclear magnetic resonance spectroscopy and mass spectrometry analysis are essential for confirming deuterium incorporation levels and structural integrity [11] [12]. Automated analysis systems and standardized protocols help reduce analysis time and costs, but require substantial investment in analytical instrumentation and technical training.

Environmental considerations include deuterated waste management and solvent recovery challenges. Regulatory compliance for deuterated waste disposal adds significant operational costs, while the high value of deuterated solvents necessitates efficient recovery processes [10]. Closed-loop systems and deuterium recovery processes offer potential solutions, but require additional processing equipment and operational complexity.

Current production efficiency improvements demonstrate the potential for addressing some industrial challenges. Production efficiency has improved by 28% between 2021 and 2023 through advances in isotope labeling techniques [9]. These improvements have been achieved through better catalyst systems, optimized reaction conditions, and improved deuterium retention strategies. However, significant challenges remain in achieving the scale and cost structure necessary for widespread commercial adoption of deuterated compounds.

Challenge CategoryPrimary ImpactMitigation StrategyImplementation Cost
Deuterium SupplyHigh manufacturing costs [9]D2O recycling, bulk purchasingHigh capital investment
Isotopic PurityProduct quality variation [10]Inert processing, specialized solventsModerate to high
Scale-up EngineeringComplex reactor design [9]Modular systems, advanced controlVery high
Process EconomicsLimited commercial viability [9]Process optimization, economies of scaleVariable
Quality ControlExtended analysis time [11]Automated systems, protocolsModerate
EnvironmentalRegulatory compliance costs [10]Closed-loop systemsHigh

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

105.086909795 g/mol

Monoisotopic Mass

105.086909795 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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